molecular formula C16H13F2N3O2 B2580203 Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438219-16-0

Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2580203
CAS No.: 438219-16-0
M. Wt: 317.296
InChI Key: AZESOZJHNZZYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a difluoromethyl group at position 7, a phenyl group at position 5, and an ethyl ester at position 3. This compound is synthesized via a cyclocondensation reaction between 4,4′-difluoro-5,5′-phenyl-1,3-butanedione and ethyl 3-amino-5-pyrazole-4-carboxylate in glacial acetic acid under reflux, yielding 71% isolated product . Key properties include:

  • Molecular formula: Likely C₁₆H₁₃F₂N₃O₂ (calculated based on substituents and reaction stoichiometry).
  • Molecular weight: Estimated ~317.32 g/mol (discrepancies exist; reports 255.22 g/mol, conflicting with structural analysis).
  • Melting point: 130–132°C .
  • Stability: Resists decarboxylation under acidic conditions but prone to hydrolysis in alkaline media, leading to ester cleavage and decarboxylation .

Properties

IUPAC Name

ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2/c1-2-23-16(22)11-9-19-21-13(14(17)18)8-12(20-15(11)21)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZESOZJHNZZYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of aminopyrazoles with various electrophilic reagents such as 1,3-diketones or enaminones. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is C16H13F2N3O2C_{16}H_{13}F_2N_3O_2 with a molecular weight of 317.29 g/mol. The compound features a fused pyrazole and pyrimidine ring system, which is crucial for its biological activity. The presence of difluoromethyl and phenyl groups enhances its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: PI3Kδ Inhibition

A study highlighted the development of selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on pyrazolo[1,5-a]pyrimidine scaffolds. This compound was part of this investigation, demonstrating promising activity against PI3Kδ with low IC50 values, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Inhibiting inflammatory pathways can be critical in treating conditions such as rheumatoid arthritis and other autoimmune diseases.

Research Findings

Recent studies have shown that pyrazolo[1,5-a]pyrimidines can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This compound has been identified as a lead compound for further development in this area .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated with promising results against various bacterial strains.

Application in Drug Development

Research into the synthesis of new derivatives has shown enhanced antimicrobial activity when modifying the core structure with different substituents. This compound's unique structure allows for the exploration of various derivatives that could serve as effective antimicrobial agents .

Synthesis Overview Table

StepReaction TypeKey Reagents
Formation of Pyrazolo RingCyclizationVarious amines
Functional Group IntroductionC-O Bond ActivationPyBroP, Et₃N
CarboxylationEsterificationEthanol

Mechanism of Action

The mechanism of action of ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, or reduction of inflammation, depending on the specific biological context .

Comparison with Similar Compounds

Substituent Variations at Positions 5 and 7

The pyrazolo[1,5-a]pyrimidine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1. Key Comparisons of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name Substituents (Position 5,7) Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Key Properties/Applications References
Target Compound 5-Ph, 7-(CF₂H) C₁₆H₁₃F₂N₃O₂ ~317.32 71 Stable in acid; hydrolyzes in alkali
Ethyl 5-(4-MeOPh)-7-(CF₂H) analogue 5-(4-MeOPh), 7-(CF₂H) C₁₇H₁₅F₂N₃O₃ 347.32 Not reported Increased lipophilicity (logP ~3.1)
Ethyl 7-Me-5-Ph derivative 5-Ph, 7-Me C₁₆H₁₄N₃O₂ ~292.30 13 Lower yield; distinct NMR shifts (δ 2.84 ppm for Me)
Ethyl 5-Me-7-Ph derivative 5-Me, 7-Ph C₁₆H₁₄N₃O₂ ~292.30 52 Higher yield; NMR δ 2.68 ppm for Me
Ethyl 5-(3-MeOPh)-7-CF₃ analogue 5-(3-MeOPh), 7-CF₃ C₁₇H₁₄F₃N₃O₃ 365.31 Not reported Enhanced metabolic stability (CF₃ group)
Ethyl 5-Cyclopropyl-7-CF₃ derivative 5-Cyclopropyl, 7-CF₃ C₁₃H₁₆F₃N₃O₂ 311.28 Not reported Increased steric bulk; tetrahydropyrimidine core

Biological Activity

Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 438219-16-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer, anti-inflammatory, and enzymatic inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13F2N3O2C_{16}H_{13}F_{2}N_{3}O_{2} with a molecular weight of 317.29 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:

  • In vitro assays demonstrated significant inhibition of cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations.
  • The compound's mechanism of action may involve the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Notably:

  • COX Enzyme Inhibition : this compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)
This compound0.04 ± 0.02Not specified
Celecoxib (control)0.04 ± 0.01Not specified

The above table illustrates that the compound exhibits comparable potency to established anti-inflammatory drugs like celecoxib.

Enzymatic Inhibition

Research indicates that the compound may act as an enzyme inhibitor:

  • Studies have reported that it can inhibit specific enzymes involved in metabolic pathways linked to disease progression.
  • Its structure allows for interactions that may stabilize enzyme-substrate complexes, thereby reducing enzymatic activity.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities through docking studies and in vitro assays. The findings suggested a strong correlation between structural modifications and enhanced biological activity.
  • Mechanistic Studies : Another research effort focused on elucidating the mechanism by which the compound exerts its anticancer effects. This included analyzing its impact on apoptosis-related pathways.

Q & A

Q. What is the optimized synthetic route for Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and what parameters influence yield?

The compound is synthesized via cyclocondensation of 4,4′-difluoro-5,5′-phenyl-1,3-butanedione with ethyl 3-amino-5-pyrazole-4-carboxylate in glacial acetic acid under reflux. Key parameters include:

  • Reaction time : Overnight reflux ensures complete cyclization.
  • Solvent : Glacial acetic acid acts as both solvent and catalyst.
  • Work-up : Precipitation upon cooling followed by trituration with petroleum ether yields a white solid (71% yield) .
  • Purity : Recrystallization from ethanol or cyclohexane improves crystallinity.

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • 1H NMR : Characteristic peaks include aromatic protons (δ 8.60 ppm for pyrimidine-H) and the difluoromethyl group (δ 6.0–7.0 ppm as a multiplet) .
  • IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Reveals planarity of the pyrazolo[1,5-a]pyrimidine core and dihedral angles between substituents. For example, in related derivatives, phenyl rings are nearly perpendicular to the fused heterocycle (dihedral angle ~89.5°) .

Q. What strategies enable functionalization of the ester group for derivatization?

  • Hydrolysis : Acidic/basic conditions convert the ester to a carboxylic acid. However, alkaline conditions risk decarboxylation, requiring careful pH control .
  • Amide coupling : Carboxylic acid intermediates react with amines using activating agents like bis(pentafluorophenyl) carbonate (BPC) .

Advanced Research Questions

Q. What crystallographic insights explain the compound’s molecular conformation and packing?

  • Flattened envelope conformation : The pyrimidine ring adopts this conformation, with puckering parameters (Q = 0.125 Å, θ = 109.7°) indicating minor deviations .
  • Intermolecular interactions : N–H⋯N hydrogen bonds stabilize crystal packing, forming centrosymmetric dimers. π–π stacking (centroid distance ~3.4 Å) further enhances stability .
  • Substituent effects : The difluoromethyl group’s electronegativity influences electron density distribution, affecting intermolecular interactions .

Q. How do structural modifications in analogues impact physicochemical properties?

  • Electron-withdrawing groups (e.g., CF₃) : Increase thermal stability but reduce solubility in polar solvents. For example, trifluoromethyl analogues show higher melting points (~230°C vs. ~130°C for difluoromethyl) .

  • Aromatic substituents (e.g., 4-bromophenyl) : Enhance π-stacking interactions, improving crystallinity. However, bulky groups may hinder reaction kinetics .

  • Comparative data :

    SubstituentMelting Point (°C)Solubility (Polar Solvents)
    Difluoromethyl130–132Moderate
    Trifluoromethyl230–235Low
    4-Bromophenyl233–235Moderate

Q. How can researchers address contradictions in reported synthetic yields and purity?

  • Key variables :
    • Reagent purity : Impurities in 4,4′-difluoro-5,5′-phenyl-1,3-butanedione reduce yield.
    • Reaction monitoring : TLC or HPLC ensures completion before work-up .
    • By-product management : Column chromatography (petroleum ether/EtOAc, 8:2) removes unreacted starting materials .
  • Case study : A 71% yield was achieved with rigorous drying of reagents, while moisture contamination lowered yields to ~50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.